molecular formula C17H23NO B11859917 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde CAS No. 52764-98-4

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde

Cat. No.: B11859917
CAS No.: 52764-98-4
M. Wt: 257.37 g/mol
InChI Key: JFDOJXHCJRGBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde is a chemical compound with the molecular formula C17H23NO. It is characterized by a spirocyclic structure, which includes a benzaldehyde moiety attached to a spiro-fused azaspiro[5.5]undecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde typically involves the reaction of benzaldehyde with a spirocyclic amine. One common method includes the condensation of benzaldehyde with 3-azaspiro[5.5]undecane under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 4-(3-Azaspiro[5.5]undec-3-yl)benzoic acid

    Reduction: 4-(3-Azaspiro[5.5]undec-3-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction performed

Scientific Research Applications

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Azaspiro[5.5]undec-3-yl)benzoic acid: An oxidized derivative with a carboxylic acid group.

    4-(3-Azaspiro[5.5]undec-3-yl)benzyl alcohol: A reduced derivative with a primary alcohol group.

    4-(3-Azaspiro[5.5]undec-3-yl)benzyl chloride: A halogenated derivative with a benzyl chloride group.

Uniqueness

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and development .

Properties

CAS No.

52764-98-4

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-(3-azaspiro[5.5]undecan-3-yl)benzaldehyde

InChI

InChI=1S/C17H23NO/c19-14-15-4-6-16(7-5-15)18-12-10-17(11-13-18)8-2-1-3-9-17/h4-7,14H,1-3,8-13H2

InChI Key

JFDOJXHCJRGBDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(CC2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.